molecular formula C14H14F3N5OS B2367584 (4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034440-71-4

(4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2367584
CAS No.: 2034440-71-4
M. Wt: 357.36
InChI Key: QZILJFYPINUEQO-UHFFFAOYSA-N
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Description

This compound is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . The empirical formula is C12H10F3NOS and the molecular weight is 273.27 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . Unfortunately, the specific details about the molecular structure are not available in the search results.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are of great significance in the development of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, indicating the importance of such derivatives in drug discovery and development (Rathi et al., 2016).

Pyrimidine-Containing Compounds

Compounds containing the pyrimidine ring are integral to many biological processes and have been explored for their pharmacological applications. This includes research into antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, suggesting a broad spectrum of potential applications in treating various diseases and conditions (Verma et al., 2019).

Future Directions

The future directions for the research and application of this compound are not clearly mentioned in the search results .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5OS/c1-9-12(24-8-20-9)13(23)22-4-2-21(3-5-22)11-6-10(14(15,16)17)18-7-19-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZILJFYPINUEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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